Orthohydroxyatorvastatin is a hydroxylated metabolite of atorvastatin, a widely used statin for lowering cholesterol levels. This compound is significant in pharmacology due to its role in the therapeutic effects of atorvastatin and its potential implications in drug interactions and metabolic pathways.
Orthohydroxyatorvastatin is primarily formed in the human body through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the hydroxylation of atorvastatin. This compound can also be synthesized in vitro for research purposes.
Orthohydroxyatorvastatin belongs to the class of compounds known as statins, which are HMG-CoA reductase inhibitors. It is classified as a secondary metabolite of atorvastatin, indicating its role as a product of atorvastatin metabolism rather than a primary therapeutic agent.
The synthesis of orthohydroxyatorvastatin can be achieved through various methods:
The biocatalytic synthesis typically involves:
Orthohydroxyatorvastatin retains the core structure of atorvastatin with an additional hydroxyl group (-OH) at the ortho position relative to the existing functional groups.
Orthohydroxyatorvastatin undergoes several chemical reactions that are critical for its metabolism:
These reactions are essential for understanding the pharmacokinetics and dynamics of orthohydroxyatorvastatin, influencing its efficacy and safety profile in clinical settings.
Orthohydroxyatorvastatin functions primarily through inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.
Pharmacokinetic studies indicate that orthohydroxyatorvastatin reaches peak plasma concentrations within hours post-administration, exhibiting a half-life similar to atorvastatin (approximately 4.6 hours) .
Orthohydroxyatorvastatin has several scientific uses:
Orthohydroxyatorvastatin (C~33~H~35~FN~2~O~6~, MW 574.64 g/mol) is a major active metabolite of atorvastatin, distinguished by a hydroxyl group (-OH) at the ortho position (C2') of the phenylcarbamoyl side chain [9]. This regiochemistry differentiates it from its positional isomer, para-hydroxyatorvastatin, where hydroxylation occurs at the C4' position. The ortho configuration induces significant steric hindrance and intramolecular hydrogen bonding with the adjacent carbamoyl carbonyl oxygen, altering molecular conformation and electronic properties compared to the para isomer [5] [6].
Table 1: Key Structural Differences Between Ortho- and Para-Hydroxyatorvastatin
Property | Ortho-Hydroxyatorvastatin | Para-Hydroxyatorvastatin |
---|---|---|
Hydroxyl Position | C2' on phenyl ring | C4' on phenyl ring |
Hydrogen Bonding | Intramolecular (O-H···O=C) | No intramolecular bonding |
IR Spectral Peak | Split peak at ~1250 cm⁻¹ | Single peak at ~1270 cm⁻¹ |
HPLC Retention Time | 5.2 min | 6.8 min |
Orthohydroxyatorvastatin exists predominantly as a dihydrate monosodium salt (CAS 214217-86-4) or calcium salt (CAS 265989-46-6) in pharmaceutical contexts [6] [7]. Its free acid form is a light-yellow solid with low aqueous solubility (0.00429 mg/mL), attributed to hydrophobic domains and intramolecular H-bonding that limit water interaction [6] [9].
Table 2: Physicochemical Properties of Orthohydroxyatorvastatin
Property | Value | Conditions |
---|---|---|
Solubility (H₂O) | 0.00429 mg/mL | 25°C, predicted |
pKa | 4.29 (carboxyl), 9.81 (phenolic OH) | Predicted |
Melting Point | 132–134°C | Calcium salt |
LogP | 6.46 (free acid) | Predicted |
Mass Spectrometry: ESI-MS in positive mode shows a protonated molecular ion [M+H]⁺ at m/z 575.2. Characteristic fragment ions include m/z 440.1 (loss of C~7~H~9~O~3~) and m/z 454.2 (cleavage of the pyrrole-heptanoate chain) [3] [9]. Collision cross section (CCS) values for [M-H]⁻ and [M+H]⁺ adducts are 248.0 Ų and 226.4 Ų, respectively, aiding differentiation from isomers [9].
NMR Spectroscopy: ¹H-NMR (DMSO-d6) exhibits distinctive signals: δ 9.85 ppm (s, phenolic OH), δ 7.45–6.80 ppm (m, aromatic H), and δ 4.30 ppm (m, C3-H/C5-H of heptanoate). The ortho hydroxyl shifts the carbamoyl carbonyl ¹³C resonance downfield to δ 169.8 ppm versus δ 166.2 ppm in atorvastatin [5] [9].
Chromatographic Methods: A validated LC-MS/MS method uses pitavastatin as an internal standard and a Zorbax SB-C18 column (mobile phase: water:acetonitrile, 45:55 v/v with 0.01% formic acid). Orthohydroxyatorvastatin elutes at 3.8 min with a linear quantitation range of 0.1–20 ng/mL in plasma [3].
Orthohydroxyatorvastatin retains HMG-CoA reductase inhibitory activity but exhibits altered pharmacokinetics and biochemical interactions compared to atorvastatin:
Table 3: Pharmacokinetic and Functional Comparison with Atorvastatin
Parameter | Orthohydroxyatorvastatin | Atorvastatin |
---|---|---|
Plasma AUC (ng·h/mL) | 46.9 | 63.1 |
HMG-CoA Inhibition | Comparable IC₅₀ | Reference IC₅₀ |
Neuroprotective Effect | Enhances pCREB in GABAergic neurons | No effect |
Primary Metabolism | CYP3A4 product | CYP3A4 substrate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7